molecular formula C16H20BrN3O2 B4380729 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

Cat. No.: B4380729
M. Wt: 366.25 g/mol
InChI Key: HBPAMUDKNOOOQH-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is a synthetic organic compound featuring a pyrazole ring substituted with bromine and methyl groups, linked to an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent.

    Ethylation: The ethylation of the pyrazole ring is achieved by reacting it with ethyl bromide under basic conditions.

    Coupling with 2-Ethoxybenzoyl Chloride: The final step involves coupling the ethylated pyrazole with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxybenzamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the ethoxybenzamide moiety.

    Reduction: Reduced forms of the ethoxybenzamide moiety.

    Hydrolysis: 2-ethoxybenzoic acid and the corresponding amine.

Scientific Research Applications

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their potential as anti-inflammatory, anti-cancer, or antimicrobial agents.

    Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and the ethoxybenzamide moiety can interact with various biological pathways, influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide
  • N-[2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide
  • N-[2-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

Uniqueness

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the pyrazole ring and the ethoxybenzamide moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-4-22-14-8-6-5-7-13(14)16(21)18-9-10-20-12(3)15(17)11(2)19-20/h5-8H,4,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPAMUDKNOOOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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